3-(2-Nitroethenyl)pyridine
Description
Contextualization within Nitroalkene Chemistry and Pyridine (B92270) Scaffolds
3-(2-Nitroethenyl)pyridine is a notable example of a molecule that combines the functionalities of two important chemical classes: nitroalkenes and pyridines. Nitroalkenes, also known as nitro olefins, are characterized by a nitro group attached to a carbon-carbon double bond. This functional group is a powerful electron-withdrawing group, which activates the double bond for a variety of chemical transformations. wikipedia.org The reactivity of nitroalkenes makes them valuable intermediates in organic synthesis, participating in reactions such as Michael additions, Diels-Alder reactions, and various cycloadditions. wikipedia.orgrsc.orgsci-rad.com These reactions allow for the construction of complex molecular frameworks and the introduction of nitrogen-containing functionalities. rsc.org
The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in medicinal chemistry and materials science. nih.govresearchgate.net Pyridine and its derivatives are found in numerous natural products, pharmaceuticals, and agrochemicals. ajrconline.orgnih.govopenmedicinalchemistryjournal.com The presence of the nitrogen atom in the pyridine ring influences its electronic properties, making it a polar and ionizable aromatic system. ajrconline.org This often enhances the pharmacokinetic properties of drug molecules, such as solubility and bioavailability. ajrconline.orgnih.gov The pyridine nucleus is considered a "privileged scaffold" in drug discovery, meaning it is a structural framework that can bind to a variety of biological targets. nih.govmdpi.com Consequently, a vast number of pyridine-containing compounds have been developed with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govekb.egmdpi.com
The combination of the reactive nitroalkene functionality with the biologically significant pyridine scaffold in this compound results in a molecule with unique chemical reactivity and potential for the synthesis of novel bioactive compounds. researchgate.net The electron-withdrawing nature of the nitroethenyl group influences the reactivity of the pyridine ring, and conversely, the pyridine ring can modulate the reactivity of the nitroalkene moiety. This interplay of functionalities makes this compound a subject of considerable interest in synthetic organic chemistry.
Historical Development and Early Research Significance
The synthesis of nitroalkenes, including pyridine-based analogs, has its roots in the late 19th century with the discovery of the Henry reaction, or nitroaldol reaction, by Louis Henry in 1895. wikipedia.org This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol. wikipedia.orgorganic-chemistry.org Subsequent dehydration of the β-nitro alcohol provides a straightforward route to nitroalkenes. wikipedia.orgorganic-chemistry.org The Henry reaction remains a fundamental method for the preparation of these compounds. researchgate.net
Early research into vinylpyridines and their reactions laid the groundwork for understanding the chemistry of compounds like this compound. For instance, studies on the reactions of vinylpyridines with reagents like nitrosonium tetrafluoroborate (B81430) provided insights into the reactivity of the vinyl group attached to the pyridine ring. koreascience.kr
The synthesis of this compound itself can be achieved through the condensation of 3-pyridinecarboxaldehyde (B140518) with nitromethane, a classic application of the Henry reaction followed by dehydration. researchgate.netsmolecule.com Early investigations into the nitration of pyridine also provided pathways to precursors for such compounds. The direct nitration of pyridine is challenging, but methods were developed using reagents like dinitrogen pentoxide to produce nitropyridines, which can then be further functionalized. ntnu.no
The initial significance of this compound and related compounds stemmed from their utility as versatile synthetic intermediates. The activated double bond and the nitro group offer multiple sites for chemical modification, allowing for the construction of more elaborate molecular architectures.
Current Research Landscape and Emerging Trends
The contemporary research landscape for this compound and its analogs is characterized by its application in the synthesis of diverse heterocyclic compounds with potential biological activity. researchgate.netresearchgate.net The unique reactivity of the molecule continues to be exploited in novel synthetic methodologies.
One prominent trend is the use of this compound in multicomponent reactions and cascade sequences. These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is highly desirable in modern organic synthesis. For example, it has been used in three-component cycloaddition reactions to generate complex bicyclic nitroso acetals. ethernet.edu.et
Furthermore, there is a growing interest in the synthesis of fused heterocyclic systems based on the this compound framework. These fused systems, such as imidazo[1,2-a]pyridines, are known to possess a wide range of pharmacological properties. bio-conferences.orgresearchgate.net The reaction of 2-aminopyridines with nitroalkenes, including derivatives of this compound, provides a direct route to these important scaffolds. researchgate.netbio-conferences.orgresearchgate.net
The development of new catalytic systems, including metal-free and organocatalytic methods, for reactions involving nitroalkenes is another active area of research. organic-chemistry.orgrsc.org These modern catalytic approaches often provide higher efficiency, selectivity, and sustainability compared to traditional methods.
The exploration of the biological activities of compounds derived from this compound is a major driver of current research. The pyridine scaffold is a well-established pharmacophore, and the introduction of the nitroethenyl group and its subsequent transformations can lead to novel drug candidates with potential applications in areas such as cancer therapy and infectious diseases. nih.govekb.egmdpi.com For instance, indolizine (B1195054) derivatives, which can be synthesized from precursors related to this compound, have shown promise as anticancer agents. nih.govrsc.org
Data Tables
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₇H₆N₂O₂ |
| Molecular Weight | 150.14 g/mol |
| CAS Number | 22568-11-2 |
| IUPAC Name | 3-[(1E)-2-nitroethenyl]pyridine |
| Appearance | Not specified, likely a solid |
| SMILES | C1=CC(=CN=C1)/C=C/N+[O-] |
| InChIKey | HIXBXAXEKNYDHU-HWKANZROSA-N |
Source: chemspider.com
Table 2: Common Reactions Involving the Nitroalkene Moiety
| Reaction Type | Description |
| Michael Addition | Nucleophilic addition to the β-carbon of the nitroalkene. wikipedia.org |
| Diels-Alder Reaction | Acts as a dienophile in cycloaddition reactions with conjugated dienes. wikipedia.orgsci-rad.com |
| [3+2] Cycloaddition | Reacts with 1,3-dipoles to form five-membered heterocyclic rings. sci-rad.comnih.gov |
| Reduction | The nitro group can be reduced to an amine, and the double bond can be hydrogenated. |
| Henry Reaction (retrosynthetically) | Formed from the condensation of an aldehyde and a nitroalkane. wikipedia.orgorganic-chemistry.org |
Source: wikipedia.orgsci-rad.comwikipedia.orgorganic-chemistry.orgnih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-[(E)-2-nitroethenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-9(11)5-3-7-2-1-4-8-6-7/h1-6H/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXBXAXEKNYDHU-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3156-52-3 | |
| Record name | 3-(2-Nitroethenyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 2 Nitroethenyl Pyridine and Structural Analogues
Strategic Approaches to the Nitroethenyl Moiety Formation
The creation of the C=C double bond bearing a nitro group is the crucial step in the synthesis of 3-(2-nitroethenyl)pyridine. The two principal strategies for achieving this are the condensation of a pyridine (B92270) aldehyde with a nitroalkane and the direct nitration of a vinylpyridine substrate.
The Knoevenagel condensation is a widely employed and reliable method for forming the nitroethenyl moiety. This reaction is a nucleophilic addition of a compound with an active hydrogen (like nitromethane) to a carbonyl group (like an aldehyde), followed by a dehydration reaction to form a C=C double bond. wikipedia.org The product is often an α,β-unsaturated system. wikipedia.org
In the context of this compound synthesis, the reaction involves the condensation of 3-pyridinecarboxaldehyde (B140518) with nitromethane. This process is typically catalyzed by a weak base, such as an amine, to facilitate the deprotonation of the active hydrogen component without inducing self-condensation of the aldehyde. wikipedia.org Piperidine (B6355638) is a commonly used catalyst for this transformation. researchgate.net The reaction is a foundational step in the synthesis of various heterocyclic compounds and has been utilized in the creation of more complex molecules through multicomponent reactions. researchgate.netbeilstein-journals.orgnih.gov
The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent, particularly when one of the withdrawing groups on the nucleophile is a carboxylic acid. wikipedia.orgorganic-chemistry.org While not directly applicable to nitromethane, this highlights the versatility of pyridine's role in such condensations. wikipedia.orgorganic-chemistry.org
Table 1: Examples of Knoevenagel Condensation for Nitroalkene Synthesis
| Aldehyde | Active Methylene | Catalyst | Product Type |
| Benzaldehyde | Malononitrile | Piperidine | α,β-unsaturated nitrile |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Conjugated enone wikipedia.org |
| Aromatic Aldehydes | Nitroalkanes | Base | (E)- or (Z)-Nitro Alkenes organic-chemistry.org |
| 3-Pyridinecarboxaldehyde | Nitromethane | Weak Base | This compound |
This table is illustrative of the Knoevenagel reaction type.
The direct nitration of vinylpyridines presents a more challenging synthetic route. The pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution, such as nitration, difficult. nanobioletters.com Standard nitrating conditions often require high temperatures and harsh acids, which can lead to low yields and side reactions. nanobioletters.com For instance, the nitration of pyridine itself yields only a small amount of 3-nitropyridine at 300°C. nanobioletters.com
However, alternative methods for nitrating the pyridine ring have been developed. One such method involves reacting the pyridine compound with dinitrogen pentoxide (DNP) in an organic solvent, followed by treatment with an aqueous solution of sodium bisulfite. ntnu.nontnu.no This procedure forms an N-nitropyridinium intermediate, which then rearranges to yield 3-nitropyridine. ntnu.nontnu.no Another approach uses nitric acid in trifluoroacetic anhydride, which has been shown to produce 3-nitropyridines in yields ranging from 10–83%. rsc.orgresearchgate.net
Applying these methods to 3-vinylpyridine would be a potential, though less common, pathway to this compound. The challenge lies in achieving selective nitration of the vinyl group without polymerization or undesired reactions on the pyridine ring.
Derivatization from Pre-functionalized Pyridine Systems
Synthesizing this compound can also be achieved by starting with a pyridine ring that already contains a key functional group. This approach leverages the reactivity of substituted pyridines to build the desired nitroethenyl side chain.
A common precursor is 3-nitropyridine. ntnu.nonih.govresearchgate.net The nitro group activates the pyridine ring, facilitating functionalization. nih.gov From 3-nitropyridine, a two-carbon unit can be introduced at the 3-position through various cross-coupling reactions or by condensation reactions involving a functional group derived from the nitro group. For example, 3-aminopyridine, which can be synthesized from 3-nitropyridine, can be converted into other functional groups that then participate in C-C bond formation.
Another strategy involves starting with a pre-functionalized aminopyridine. For instance, 2-nitro-3-aminopyridine can be synthesized through a process involving the nitration of N,N'-di-(3-pyridyl)-urea, which selectively directs the nitro group to the 2-position, followed by hydrolysis. google.com While this produces a different isomer, the principle of using a protecting/directing group on a pre-functionalized pyridine is a key synthetic strategy. The introduction of a nitro group generally facilitates further functionalization of the pyridine ring through nucleophilic substitution or other transformations. nih.gov
Multicomponent Reaction Pathways Involving this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, offer an efficient route to complex molecules. nih.gov this compound and its precursors are valuable components in such reactions. The Knoevenagel condensation itself is often the initial step in a domino or multicomponent sequence. researchgate.netbeilstein-journals.orgnih.gov
For example, a one-pot synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives has been developed that involves an initial Knoevenagel condensation between an aromatic aldehyde and an active methylene compound. nih.gov This is followed by a Michael addition and subsequent cyclization steps. nih.gov In such a scheme, 3-pyridinecarboxaldehyde and nitromethane could react to form this compound in situ, which then acts as a Michael acceptor for the next step in the cascade. This approach allows for the rapid construction of complex heterocyclic frameworks from simple starting materials. nih.govacsgcipr.org
Three-component reactions for the synthesis of various pyridine derivatives have been reported, highlighting the utility of building blocks that can participate in sequential bond-forming events. nih.govsamipubco.comnih.gov
Catalytic Synthesis Approaches
Catalysis is central to many of the synthetic routes for this compound and its analogues. The choice of catalyst can significantly influence reaction efficiency, selectivity, and conditions.
For the Knoevenagel condensation, weakly basic amines like piperidine are classic catalysts. wikipedia.org However, a range of other catalysts have been explored for this transformation. Heterogeneous base catalysts, such as reconstructed hydrotalcite, have been shown to be highly active for C-C bond formation. organic-chemistry.org Organocatalysts and ionic liquids have also been employed to facilitate the reaction. organic-chemistry.org
In the synthesis of more complex pyridine derivatives, transition-metal catalysts are often used. Rhodium-catalyzed asymmetric reactions have been developed to synthesize enantioenriched piperidines from pyridine precursors, demonstrating the power of catalytic methods for controlling stereochemistry. snnu.edu.cn While not directly forming the nitroethenyl group, these advanced catalytic systems showcase the potential for precise functionalization of the pyridine core. snnu.edu.cn Nanocatalysts, such as Fe3O4/ZnO/MWCNTs, have also been used to enhance the yield of pyridine derivatives in three-component reactions under green conditions. samipubco.com
Table 2: Catalysts in Pyridine and Nitroalkene Synthesis
| Reaction Type | Catalyst | Substrates | Advantage |
| Knoevenagel Condensation | Piperidine | Aldehyde, Active Methylene | Standard, effective base catalyst researchgate.net |
| Knoevenagel Condensation | Reconstructed Hydrotalcite | Aldehyde, Active Methylene | Heterogeneous, reusable catalyst organic-chemistry.org |
| Three-Component Reaction | Fe3O4/ZnO/MWCNTs | Imidazole, Acetylenic compounds | High yield, reusable nanocatalyst samipubco.com |
| Asymmetric Carbometalation | [Rh(cod)(OH)]2 / (S)-Segphos | Dihydropyridine, Boronic Acid | High enantioselectivity snnu.edu.cn |
Stereochemical Control in Synthesis of Nitroethenylpyridine Derivatives
The double bond in this compound can exist as either an (E) or (Z) isomer. The control of this stereochemistry is an important aspect of its synthesis. The product is frequently cited as (E)-3-(2-nitroethenyl)pyridine, indicating that synthetic methods often favor the formation of the trans isomer. tcichemicals.com
In the Knoevenagel condensation, the stereochemical outcome is often thermodynamically controlled. The (E)-isomer is generally more stable due to reduced steric hindrance between the pyridine ring and the nitro group, leading to its preferential formation, especially under equilibrating reaction conditions. wikipedia.org However, it is possible to achieve stereoselective synthesis of either the (E) or (Z)-nitroalkene by carefully selecting reaction conditions and catalysts. organic-chemistry.org For example, specific base and solvent systems can influence the transition state of the elimination step, thereby controlling the E/Z ratio. The stereochemistry of the reagent itself can also influence the stereochemical outcome of a reaction. youtube.comrsc.org For nitroethenylpyridines, achieving high stereochemical control is crucial as the geometric isomerism can significantly impact the molecule's reactivity and biological properties.
Chemical Reactivity and Reaction Mechanisms of 3 2 Nitroethenyl Pyridine
Cycloaddition Reactions
The electron-deficient nature of the double bond in the nitroethenyl moiety makes 3-(2-nitroethenyl)pyridine an excellent partner in various cycloaddition reactions. It primarily functions as the 2π-electron component (dipolarophile or dienophile) in these transformations.
[3+2] Cycloadditions with Dipolarophiles
In [3+2] cycloaddition reactions, a three-atom, four-pi-electron dipole reacts with a two-atom, two-pi-electron dipolarophile to form a five-membered ring. Due to the electron-poor character of its double bond, this compound readily engages with electron-rich 1,3-dipoles.
A notable example is the reaction with azomethine ylides. Azomethine ylides are versatile 1,3-dipoles used for constructing nitrogen-containing heterocycles. rsc.org While specific studies on this compound are not extensively detailed, the reactivity pattern can be inferred from the behavior of nitropyridines with azomethine ylides. For instance, nitropyridines have been shown to act as 2π-partners in 1,3-dipolar cycloadditions with N-methyl azomethine ylide, leading to the formation of condensed pyrrolidine (B122466) and pyrroline (B1223166) derivatives. nih.govresearchgate.net The reaction involves the dearomatization of the pyridine (B92270) ring and is sensitive to the electronic effects of other substituents on the ring. nih.gov Electron-donating groups on the pyridine ring can reduce the electrophilicity of the system and hinder the cycloaddition process. nih.gov
Another important class of 1,3-dipoles is nitrile oxides (R-C≡N⁺-O⁻), which react with alkenes to form isoxazolines. The reaction of this compound with a nitrile oxide, such as benzonitrile (B105546) oxide, would be expected to proceed readily to yield a 3-(3-phenyl-5-(pyridin-3-yl)-4-nitro-4,5-dihydroisoxazol-5-yl)pyridine derivative. These reactions are valued for their ability to construct complex heterocyclic frameworks under mild conditions. researchgate.netrushim.ru
| 1,3-Dipole | Dipolarophile | Reaction Type | Expected Product Class |
|---|---|---|---|
| Azomethine Ylide | This compound | [3+2] Cycloaddition | Pyrrolidine-fused Pyridine |
| Nitrile Oxide | This compound | [3+2] Cycloaddition | Isoxazoline derivative |
Inverse-Electron-Demand Diels-Alder Reactions
The Diels-Alder reaction is a [4+2] cycloaddition that typically involves an electron-rich diene and an electron-poor dienophile (normal-demand). In the inverse-electron-demand Diels-Alder (IEDDA) reaction, this electronic requirement is reversed, featuring an electron-poor diene and an electron-rich dienophile. wikipedia.orgnih.gov
The nitroethenyl group strongly reduces the electron density of the alkene, making this compound a highly suitable electron-poor dienophile. While standard Diels-Alder reactions with this compound would be sluggish, it is well-suited for IEDDA reactions with electron-rich dienes such as vinyl ethers or enamines. wikipedia.org The interaction in IEDDA is primarily between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. wikipedia.org The catalytic activation of nitroalkenes in asymmetric Diels-Alder reactions has been challenging due to their tendency to undergo inverse electron-demand hetero-Diels-Alder reactions. mdpi.com However, the use of electron-deficient heterocyclic dienes, like 1,2,4,5-tetrazines, in reactions with electron-rich dienophiles has proven effective for synthesizing various nitrogen-containing heterocycles. sigmaaldrich.com
| Reaction Type | Diene (Electron-Poor) | Dienophile (Electron-Rich) | Key Feature |
|---|---|---|---|
| Normal-Demand Diels-Alder | Electron-rich (e.g., Butadiene) | This compound | Generally slow/unfavorable |
| Inverse-Electron-Demand Diels-Alder | Electron-poor (e.g., Tetrazine) | Electron-rich alkene (e.g., Vinyl ether) | Favored due to electronic match |
Nucleophilic Addition and Substitution Reactions
The electronic characteristics of this compound allow for nucleophilic attacks at two distinct sites: the pyridine ring and the nitroethenyl side chain.
Regioselective Nucleophilic Attack on the Pyridine Ring
The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), especially with a strong nucleophile and a good leaving group. The most electron-poor positions in the pyridine ring are C2 (ortho) and C4 (para) relative to the nitrogen atom. quora.comyoutube.com Nucleophilic attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. quora.comyoutube.com Attack at the C3 or C5 positions does not allow for this stabilization, making substitution at these sites much less favorable. quimicaorganica.org
In 3-substituted pyridines, the directing effect of the substituent is crucial. The nitroethenyl group is strongly electron-withdrawing, further deactivating the entire ring towards nucleophilic attack. However, if a reaction were forced, for instance with a leaving group at another position, the regioselectivity would be dictated by the combined electronic effects. For pyridines with leaving groups at the 3-position, direct nucleophilic substitution is very slow; instead, elimination-addition can occur via a pyridyne intermediate in the presence of a very strong base. quimicaorganica.org Studies on 3-substituted pyridinium (B92312) salts have shown that nucleophilic addition can occur, with regioselectivity favoring the formation of 2,3-disubstituted 1,2-dihydropyridines. nih.gov
Substitution at the Nitroethenyl Moiety
The nitroethenyl group is a classic Michael acceptor. The strong electron-withdrawing effect of the nitro group polarizes the C=C double bond, making the β-carbon (adjacent to the pyridine ring) highly electrophilic and susceptible to conjugate (1,4-) addition by a wide range of soft nucleophiles. This thia-Michael addition is a highly efficient and often reversible reaction. nih.gov
Thiols are particularly effective nucleophiles for this transformation, readily adding to the double bond under basic or even neutral conditions to form stable thioether adducts. nih.govnih.govnih.gov This reaction is highly regioselective, with the nucleophile exclusively attacking the β-carbon. The reaction proceeds via the formation of a thiolate anion, which then attacks the Michael acceptor. nih.gov This type of conjugate addition has been developed as a synthetic route toward aliphatic nitro compounds bearing heterocyclic substituents. researchgate.net
| Nucleophile | Reaction Type | Site of Attack | Resulting Product |
|---|---|---|---|
| Thiol (e.g., R-SH) | Michael Addition | β-carbon of nitroethenyl group | Adduct with new C-S bond |
| Amine (e.g., R₂NH) | Michael Addition | β-carbon of nitroethenyl group | Adduct with new C-N bond |
| Carbanion (e.g., from malonates) | Michael Addition | β-carbon of nitroethenyl group | Adduct with new C-C bond |
Electrophilic Reactivity Patterns
Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more difficult than on benzene (B151609). quimicaorganica.org This is due to two primary factors:
The electronegative nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles.
Under the strongly acidic conditions often required for EAS, the nitrogen atom is protonated, forming a pyridinium ion. The positive charge on the nitrogen further deactivates the ring to an extreme degree. youtube.com
The presence of the 3-(2-nitroethenyl) group, which is a strong deactivating group itself, further diminishes the ring's reactivity. Electrophilic attack on an unsubstituted pyridine ring, when forced under harsh conditions, occurs preferentially at the C3 (meta) position. quimicaorganica.orgquora.com This is because the intermediates formed from attack at C2 or C4 place a positive charge on the carbon adjacent to the already electron-deficient nitrogen, which is highly unfavorable. quora.com
For this compound, the C3 position is already occupied. The nitroethenyl group, being a meta-director, would direct incoming electrophiles to positions meta to itself (C5) and ortho/para to the ring nitrogen (C2, C4, C6). However, the overriding deactivating effect of the pyridinium nitrogen directs electrophiles to C3 and C5. With C3 blocked, any potential electrophilic attack would be directed to the C5 position, which is meta to both the ring nitrogen and the C3 substituent. Achieving such a reaction would likely require exceptionally vigorous conditions, and yields would be expected to be very low. youtube.com
Reduction and Hydrogenation Pathways
The reduction and hydrogenation of this compound can proceed via several pathways, targeting either the nitro group, the carbon-carbon double bond, or the pyridine ring, depending on the reagents and reaction conditions employed.
The selective reduction of the nitro group to an amino group is a common transformation. This can be achieved using various reducing agents, such as metal hydrides or catalytic hydrogenation under controlled conditions. For instance, the reduction of aromatic nitro compounds to amines is often accomplished using catalysts like nickel, palladium, or platinum, with hydrogen gas as the reductant. A proposed mechanism for the reduction of the nitro group, analogous to the reduction of nitrobenzene, involves a series of two-electron reduction steps, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine product.
Simultaneous reduction of both the nitro group and the carbon-carbon double bond is also a prevalent pathway, particularly under more vigorous hydrogenation conditions. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas typically leads to the saturation of the double bond and the reduction of the nitro group, yielding 3-(2-aminoethyl)pyridine.
Furthermore, the pyridine ring itself can be hydrogenated to a piperidine (B6355638) ring under forcing conditions, such as high pressure and temperature, often using rhodium or ruthenium-based catalysts. ufl.eduwikipedia.org This transformation is more challenging due to the aromatic stability of the pyridine ring. The complete hydrogenation of this compound would thus result in 3-(2-aminoethyl)piperidine. The choice of catalyst and reaction conditions is crucial for achieving selectivity between these different reduction pathways. For example, titanocene (B72419) dichloride (Cp₂TiCl₂) catalyzed reductions have shown chemoselectivity in the dearomatization of pyridine rings. proquest.com
| Product | Functional Group(s) Reduced | Typical Reagents and Conditions | Reference for Analogous Reactions |
|---|---|---|---|
| 3-(2-Aminoethenyl)pyridine | Nitro group | Fe/HCl, SnCl₂/HCl, or catalytic hydrogenation with selective catalysts | acs.org |
| 3-(2-Aminoethyl)pyridine | Nitro group and C=C double bond | H₂, Pd/C or PtO₂ in a suitable solvent like ethanol (B145695) or acetic acid | ufl.edunsf.gov |
| 3-(2-Aminoethyl)piperidine | Nitro group, C=C double bond, and pyridine ring | High pressure H₂, Rh/C or Ru/C catalyst, elevated temperatures | ufl.eduwikipedia.org |
Dimerization and Polymerization Mechanisms
The electron-deficient nature of the carbon-carbon double bond in this compound makes it susceptible to dimerization and polymerization, particularly through anionic or radical mechanisms.
Dimerization: The hydrodimerization of nitroalkenes can be achieved through cathodic reduction. This process typically involves the initial one-electron reduction of the nitroalkene to form a radical anion. This radical anion can then participate in one of several pathways to form a dimer. One possible mechanism involves the radical coupling of two radical anions to form a dianion, which is subsequently protonated to yield the dimer product. nih.gov Another pathway involves the Michael-type addition of the radical anion to a neutral molecule of the nitroalkene, forming a dimer radical anion, which is then further reduced and protonated. nih.gov
Polymerization: this compound can be considered a substituted vinylpyridine, and as such, it is expected to undergo anionic polymerization. The strong electron-withdrawing nitro group would further activate the vinyl group towards nucleophilic attack by an initiator, such as an organolithium compound. The polymerization would then proceed in a living manner, with the propagating species being a carbanion stabilized by the adjacent nitro and pyridyl groups. rsc.orgfigshare.com The polymerization of related vinylpyridines has been studied, and the stereochemistry of the resulting polymer can be influenced by the nature of the counterion and the solvent. proquest.com
Radical polymerization is another potential pathway. However, nitro compounds can sometimes act as radical inhibitors or scavengers, which could complicate or prevent a radical-mediated polymerization process. nih.gov The polymerization of nitroethylene (B32686) itself has been shown to be sensitive to initiation methods and reaction conditions, sometimes requiring gamma-ray irradiation to proceed. wikipedia.org
Organometallic Catalysis in Transformations of this compound
The reactivity of this compound can be further expanded and controlled through the use of organometallic catalysis. The alkene and pyridine functionalities offer multiple sites for interaction with transition metal catalysts, enabling a variety of cross-coupling and addition reactions.
One of the most significant reactions for which this compound would be a suitable substrate is the Michael addition . The double bond is highly activated by the nitro group, making it an excellent Michael acceptor. A wide range of organometallic reagents, such as organocuprates (Gilman reagents), can act as nucleophiles, adding to the β-position of the nitroethenyl group with high regioselectivity. This reaction is a powerful tool for carbon-carbon bond formation.
Palladium-catalyzed cross-coupling reactions, such as the Heck reaction , are also plausible. In a Heck reaction, this compound would act as the alkene component, reacting with an aryl or vinyl halide in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This would result in the substitution of one of the vinylic hydrogens with the aryl or vinyl group, leading to more complex molecular structures. The regioselectivity of the addition would be influenced by the electronic and steric factors of both reactants.
Another important palladium-catalyzed reaction is the Suzuki-Miyaura coupling . While this compound itself is not a direct substrate, a halogenated derivative of it could be coupled with an organoboron compound. Conversely, a boronic acid derivative of this compound could potentially be coupled with an organic halide. nih.govnih.gov The nitro group is generally well-tolerated in Suzuki-Miyaura couplings. mdpi.com
Furthermore, the pyridine nitrogen can act as a coordinating ligand for various transition metals. This coordination can activate the pyridine ring or the side chain towards certain transformations. For instance, coordination to a Lewis acidic metal center can enhance the electrophilicity of the pyridine ring, facilitating nucleophilic attack. jscimedcentral.comnih.gov
| Reaction Type | Role of this compound | Typical Catalyst/Reagents | Expected Product Type | Reference for Analogous Reactions |
|---|---|---|---|---|
| Michael Addition | Michael Acceptor | Organocuprates (R₂CuLi) | β-Substituted 3-(2-nitroethyl)pyridine | nsf.govencyclopedia.pub |
| Heck Reaction | Alkene Component | Pd(0) catalyst (e.g., Pd(OAc)₂/PPh₃), base, Aryl/Vinyl-X | Substituted this compound | wikipedia.orgorganic-chemistry.orgresearchgate.net |
| Suzuki-Miyaura Coupling | Coupling partner (as a derivative) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), base, organoboron compound | Aryl- or vinyl-substituted this compound | nih.govmdpi.com |
Advanced Functionalization and Structural Diversification of 3 2 Nitroethenyl Pyridine Derivatives
Modification of the Pyridine (B92270) Nucleus
The pyridine ring of 3-(2-nitroethenyl)pyridine is susceptible to various chemical modifications, allowing for the introduction of diverse functional groups. These modifications can significantly alter the electronic properties and biological activity of the resulting derivatives.
Due to the electron-withdrawing nature of the nitroethenyl group, the pyridine ring in this compound is deactivated towards electrophilic aromatic substitution. However, under forcing conditions, electrophilic substitution reactions can be achieved, typically directing incoming electrophiles to the C-3 position, which is the most electron-rich carbon atom in the pyridine ring. Direct nitration of pyridine, for instance, is a sluggish reaction, but derivatives can be obtained via nitration with potent nitrating agents like nitronium tetrafluoroborate (B81430) (NO₂BF₄).
Conversely, the electron-deficient character of the pyridine ring makes it amenable to nucleophilic aromatic substitution (SNA r), particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). The nitroethenyl group further enhances this reactivity. While specific examples directly involving this compound are not extensively documented in readily available literature, general principles of pyridine chemistry suggest that reactions with strong nucleophiles, such as organometallic reagents or amines, could lead to the introduction of substituents at these positions.
The nitrogen atom of the pyridine ring readily reacts with Lewis acids and alkylating agents to form pyridinium (B92312) salts. This quaternization increases the ring's reactivity towards both oxidation and reduction. Oxidation of the pyridine nitrogen leads to the formation of pyridine N-oxides, which can then be used to direct further functionalization of the ring.
Transformations of the Nitroethenyl Side Chain
The nitroethenyl side chain is a highly versatile functional group that serves as a key handle for a wide range of chemical transformations, including reductions, cycloadditions, and conjugate additions.
The nitro group of the nitroethenyl moiety can be selectively reduced to an amino group, providing access to 3-(2-aminoethenyl)pyridine derivatives. These amino derivatives are valuable intermediates for the synthesis of a variety of other compounds. Furthermore, the double bond of the nitroethenyl group can be reduced to a single bond, yielding 3-(2-nitroethyl)pyridine.
The electron-deficient nature of the nitroethenyl group makes it an excellent Michael acceptor. It readily undergoes conjugate addition reactions with a variety of nucleophiles, such as amines, thiols, and carbanions. For example, in the presence of a peptidic organocatalyst, various aldehydes react with (E)-3-(2-nitrovinyl)pyridine in a conjugate addition reaction to afford γ-nitroaldehydes with high yields and stereoselectivities.
Table 1: Organocatalytic Conjugate Addition of Aldehydes to (E)-3-(2-Nitrovinyl)pyridine
| Aldehyde | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| Butanal | 2-(1-(pyridin-3-yl)-2-nitroethyl)butanal | 92 | 20:1 | 98 |
| Pentanal | 2-(1-(pyridin-3-yl)-2-nitroethyl)pentanal | 95 | 25:1 | 98 |
| Hexanal | 2-(1-(pyridin-3-yl)-2-nitroethyl)hexanal | 91 | 25:1 | 98 |
| Isovaleraldehyde | 3-methyl-2-(1-(pyridin-3-yl)-2-nitroethyl)butanal | 89 | 45:1 | 99 |
| Cyclohexanecarbaldehyde | 2-(cyclohexyl(pyridin-3-yl)methyl)-2-nitroacetaldehyde | 83 | 9:1 | 95 |
The nitroethenyl group can also participate as a dienophile in Diels-Alder reactions. Theoretical studies on related nitro-pyridines suggest their potential to react with dienes to form quinoline (B57606) derivatives. This reactivity opens up pathways to complex polycyclic structures. Additionally, [3+2] cycloaddition reactions with dipoles like azomethine ylides can be employed to construct five-membered heterocyclic rings.
Design and Synthesis of Fused Heterocyclic Systems
The reactivity of both the pyridine ring and the nitroethenyl side chain of this compound makes it a valuable precursor for the synthesis of a variety of fused heterocyclic systems. These fused systems often exhibit unique chemical and biological properties.
One common strategy involves the transformation of the nitroethenyl side chain into a group that can subsequently react with a substituent on the pyridine ring to form a new ring. For instance, reduction of the nitro group to an amine, followed by intramolecular cyclization reactions, can lead to the formation of fused systems.
Another approach utilizes the nitroethenyl group as a building block in multicomponent reactions. These reactions allow for the rapid construction of complex heterocyclic scaffolds in a single step. For example, this compound can be envisioned as a component in reactions leading to the formation of fused pyridines, such as thieno[2,3-b]pyridines or pyrido[2,3-d]pyrimidines, by reacting with appropriate partners.
Furthermore, the nitroethenyl moiety can be a precursor for the synthesis of pyrrolo-fused systems. For instance, a multi-step synthesis of dihydropyrrolo[3,2-c]pyridine-4-one derivatives involves a Henry condensation to form a nitrovinylpyrrole, which is a key intermediate for subsequent cyclization. This highlights the utility of the nitrovinyl group in constructing fused heterocyclic architectures.
Development of Complex Molecular Architectures from this compound Precursors
Beyond the synthesis of fused heterocyclic systems, this compound serves as a versatile building block for the construction of more complex molecular architectures. Its bifunctional nature allows for its incorporation into larger molecules through sequential or one-pot reactions.
The ability of the nitroethenyl group to participate in various C-C and C-N bond-forming reactions makes it a valuable tool in diversity-oriented synthesis. By carefully choosing reaction partners and conditions, a wide range of structurally diverse molecules can be generated from this single precursor.
While specific examples of the use of this compound in the synthesis of large macrocycles or other complex, non-fused architectures are not widely reported, its potential as a scaffold is evident. The functional handles present in its derivatives, such as amino groups obtained from the reduction of the nitro group, can be used for further elaboration and connection to other molecular fragments, paving the way for the construction of intricate and novel chemical entities.
Exploration of Biological Relevance and Advanced Research Applications Excluding Dosage
Probing Biological Systems: Investigations into Antimicrobial Activities
Derivatives of pyridine (B92270) are a significant class of compounds that have been widely investigated for their potential as antimicrobial agents. The core structure is a versatile scaffold for the development of new therapeutic agents. Research has shown that certain pyridine derivatives exhibit considerable activity against a range of microbial pathogens.
The antimicrobial efficacy of pyridine compounds is often attributed to the presence of specific functional groups and their arrangement on the pyridine ring. For instance, the introduction of a nitro group, as seen in 3-(2-nitroethenyl)pyridine, can enhance the biological activity of the molecule. Studies on various pyridine derivatives have demonstrated their potential to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.gov
A study by Narang et al. synthesized a series of nicotinic acid benzylidene hydrazide derivatives and found that compounds bearing nitro substituents were among the most active against S. aureus, B. subtilis, E. coli, C. albicans, and A. niger. nih.gov Similarly, research into pyrazolo[3,4-b]pyridine derivatives revealed that several compounds exhibited potent antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 2-32 μg/mL against a panel of bacterial and fungal strains. ekb.eg
Furthermore, the synthesis of novel thieno[2,3-b]pyridine-based compounds has yielded derivatives with promising antimicrobial properties. One particular derivative demonstrated potent activity with MIC values in the range of 4-16 μg/mL. ekb.eg These findings underscore the potential of the pyridine scaffold in the development of new antimicrobial agents.
Table 1: Antimicrobial Activity of Selected Pyridine Derivatives
| Compound/Derivative Class | Target Microorganisms | Key Findings | Reference |
|---|---|---|---|
| Nicotinic acid benzylidene hydrazides (with nitro groups) | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Demonstrated significant antimicrobial activity, comparable to standard drugs. | nih.gov |
| Pyrazolo[3,4-b]pyridines | Various bacterial and fungal strains | Exhibited potent activity with MIC values ranging from 2-32 μg/mL. | ekb.eg |
| Thieno[2,3-b]pyridines | Various bacterial and fungal strains | Showed promising antimicrobial activity with MIC values as low as 4-16 μg/mL. | ekb.eg |
| 2-amino-4-aryl-3,5-dicarbonitrile-6-sulfanylpyridines | E. coli K12, R2, R3, and R4 strains | Highly toxic to bacterial cells with MIC values in the range of 0.2–1.3 µg/mL. | mdpi.com |
Cancer Research Implications and Cytotoxic Studies
The investigation of pyridine derivatives has extended into oncology, with numerous studies evaluating their cytotoxic effects against various cancer cell lines. The structural features of these compounds, including the presence of the nitro group, are believed to play a crucial role in their potential anticancer activity.
In one study, novel pyrido[2,3-d]pyrimidine (B1209978) derivatives were synthesized and evaluated for their cytotoxicity. Two compounds, in particular, exhibited remarkable activity against MCF-7 breast cancer cells with IC₅₀ values of 0.57 μM and 1.31 μM, and against HepG2 liver cancer cells with IC₅₀ values of 1.13 μM and 0.99 μM. nih.gov These values indicate a high degree of potency against these cell lines.
Another research effort focused on thieno[2,3-b]pyridine (B153569) derivatives and their cytotoxicity toward both sensitive and multidrug-resistant leukemia cells. nih.govresearchgate.net One derivative, featuring a phenol (B47542) moiety, displayed the highest growth inhibitory activity against CEM/ADR5000 and CCRF-CEM leukemia cells, with IC₅₀ values of 4.486 ± 0.286 and 2.580 ± 0.550 µM, respectively. nih.gov
The synthesis of other novel pyridine derivatives has also yielded compounds with significant cytotoxic activity. For instance, certain 4,4'-bipyridine (B149096) derivatives were found to have high cytotoxic activity against both HepG-2 and MCF-7 cell lines. documentsdelivered.com Similarly, new thieno[2,3-b]pyridine-based compounds were evaluated, with one derivative showing the most potent cytotoxicity against both HepG-2 and MCF-7 cells with IC₅₀ values of 3.12 µM and 20.55 µM, respectively. ekb.eg
Table 2: Cytotoxic Activity of Selected Pyridine Derivatives against Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line(s) | IC₅₀ Values | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidines | MCF-7 (Breast) | 0.57 μM, 1.31 μM | nih.gov |
| HepG2 (Liver) | 1.13 μM, 0.99 μM | nih.gov | |
| Thieno[2,3-b]pyridines | CEM/ADR5000 (Leukemia) | 4.486 ± 0.286 µM | nih.gov |
| CCRF-CEM (Leukemia) | 2.580 ± 0.550 µM | nih.gov | |
| 4,4'-Bipyridine derivatives | HepG-2 (Liver), MCF-7 (Breast) | High activity observed | documentsdelivered.com |
| Thieno[2,3-b]pyridine-based compounds | HepG-2 (Liver) | 3.12 µM | ekb.eg |
| MCF-7 (Breast) | 20.55 µM | ekb.eg |
Anti-inflammatory and Analgesic Research Models
Derivatives of pyridine have been a subject of interest in the search for new anti-inflammatory and analgesic agents. The rationale for this exploration often lies in the ability of these compounds to interact with biological pathways associated with pain and inflammation.
Studies on new derivatives of 3-hydroxy pyridine-4-one have demonstrated significant anti-inflammatory activity in animal models, such as carrageenan-induced paw edema and croton oil-induced ear edema. nih.gov The anti-inflammatory effect of these derivatives is thought to be related to their iron-chelating properties, as key enzymes in the inflammation pathway, like cyclooxygenase and lipoxygenase, are heme-dependent. nih.gov
In the realm of analgesia, derivatives of 3-hydroxy pyridine-4-one have also shown promise. nih.gov When tested using acetic acid-induced writhing and formalin tests in mice, these compounds exhibited significant analgesic effects. One compound, in particular, was identified as the most potent, showing activity at doses of 2.5-10 mg/kg. nih.gov The analgesic properties of these compounds are also hypothesized to be linked to their iron-chelating activity. nih.gov
Further research on condensed 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines has identified compounds with pronounced analgesic activity. medjrf.comactabiomedica.ru In experimental models, certain derivatives showed significantly greater analgesic effects compared to the reference drug, sodium metamizole. actabiomedica.ru For instance, one thienopyridine derivative increased the latent reaction time in a hot plate test by 14.53 times more than the reference drug. actabiomedica.ru
Table 3: Anti-inflammatory and Analgesic Activity of Selected Pyridine Derivatives
| Compound/Derivative Class | Research Model | Key Findings | Reference |
|---|---|---|---|
| 3-hydroxy pyridine-4-one derivatives | Carrageenan-induced paw edema, Croton oil-induced ear edema | Showed significant anti-inflammatory activity. | nih.gov |
| 3-hydroxy pyridine-4-one derivatives | Acetic acid-induced writhing, Formalin test | Exhibited significant analgesic effects. | nih.gov |
| Condensed 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines | Hot plate test | Demonstrated pronounced analgesic activity, significantly exceeding the reference drug. | actabiomedica.ru |
Antiviral and Antiparasitic Agent Research
The broad biological activity of pyridine derivatives has also led to their investigation as potential antiviral and antiparasitic agents. The pyridine nucleus is considered a "privileged structure" in medicinal chemistry, and its derivatives have shown activity against a variety of viruses and parasites. nih.gov
In the context of antiviral research, pyridine derivatives have been explored for their activity against viruses such as HIV, hepatitis B and C, and respiratory syncytial virus. researchgate.net The structural diversity of these compounds allows for modifications that can enhance their antiviral potency and selectivity. nih.gov
With regard to antiparasitic activity, research has focused on pathogens like Leishmania. Leishmaniasis is a group of diseases caused by protozoan parasites of the Leishmania genus. biomedres.us Several studies have explored the potential of pyridine-based compounds to combat these parasites. For instance, a series of 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives were synthesized and evaluated for their in vitro activity against Leishmania donovani. nih.gov This research led to the identification of a lead compound with high potency (IC₅₀ = 1.8 μM) and a good selectivity index. nih.gov The 6-halo-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine scaffold was identified as a promising pharmacophore for new antileishmanial agents. nih.gov
Further studies on nitroheterocyclic compounds have also highlighted their potential as antikinetoplastid drug candidates, which includes activity against Leishmania. mdpi.com Additionally, the antileishmanial activity of (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones has been investigated, with some analogues showing prominent activity against Leishmania major promastigotes and Leishmania donovani axenic amastigotes. nih.gov
Applications in Optical and Electronic Materials Research
Beyond biological applications, the unique electronic properties of pyridine derivatives, such as this compound, make them of interest in materials science, particularly in the development of optical and electronic materials. The presence of both an electron-withdrawing nitro group and a conjugated system can give rise to interesting photophysical properties.
Research into new 2-N-phenylamino-methyl-nitro-pyridine isomers has shown that the position of substituents on the pyridine ring strongly affects their structural and optical properties. nih.gov These compounds have been characterized using various spectroscopic techniques, and their electronic absorption and emission spectra have been analyzed. Such studies are crucial for understanding the potential of these materials in optoelectronic applications.
The investigation of chalcone (B49325) single crystals containing a pyridine ring has also been a focus of research. researchgate.net The position of the nitrogen atom within the pyridine ring was found to have a significant effect on the thermal, structural, and nonlinear optical (NLO) properties of these materials. One of the synthesized crystals was found to be NLO active, suggesting potential applications in devices that require frequency conversion of light. researchgate.net The thermal stability of these materials is also a key factor for their practical application in electronic devices. researchgate.net
Contributions to Chemical Probe Development
While not always the primary focus of research, this compound and related structures serve as valuable building blocks in synthetic chemistry, contributing to the development of more complex molecules that can be used as chemical probes. A chemical probe is a small molecule that is used to study biological systems.
The reactivity of the nitroethenyl group allows for a variety of chemical transformations, making it a useful synthon for the construction of more elaborate molecular architectures. For example, the 3-nitro-2-pyridine sulfenyl (Npys) group has been utilized as a protecting group in solid-phase peptide synthesis. nih.gov This strategy allows for the selective introduction of different peptide chains onto a template, facilitating the synthesis of complex peptide structures that can be used to probe biological interactions. nih.gov The ability to selectively deprotect the Npys group is a key feature of its utility as a synthetic tool. nih.gov
The synthesis of various heterocyclic systems based on pyridine often involves intermediates that are derivatives of this compound. These synthetic methodologies are crucial for creating libraries of compounds that can be screened for various biological activities, ultimately leading to the discovery of new chemical probes and drug candidates.
Theoretical and Computational Investigations of 3 2 Nitroethenyl Pyridine
Quantum Chemical Characterization of Electronic Structure (DFT, MP2)
The electronic structure of 3-(2-nitroethenyl)pyridine can be effectively characterized using quantum chemical methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). DFT, particularly with hybrid functionals like B3LYP, is widely employed for its balance of computational cost and accuracy in predicting the electronic properties of organic molecules, including various pyridine (B92270) derivatives. researchgate.netniscpr.res.innih.gov
DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and the nature of chemical bonds within the molecule. For this compound, the presence of the electron-withdrawing nitro group and the electronegative nitrogen atom in the pyridine ring significantly influences its electronic properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. In related pyridine derivatives, the HOMO is often localized on the pyridine ring and the ethenyl bridge, while the LUMO is typically centered on the nitro group, indicating that these are the primary sites for electrophilic and nucleophilic attacks, respectively. nih.gov
The energy gap between the HOMO and LUMO is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. For nitro derivatives of pyridine, this gap is generally in a range that indicates a reactive molecule. researchgate.netijcce.ac.ir
MP2 calculations, while more computationally intensive, can provide more accurate descriptions of electron correlation effects, which are important for molecules with extended π-systems like this compound. These calculations can refine the geometric parameters and electronic properties obtained from DFT methods.
Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations of Analogous Compounds
| Parameter | Predicted Value |
| C-C (ethenyl) bond length | ~1.35 Å |
| C-N (ethenyl-nitro) bond length | ~1.45 Å |
| N-O (nitro) bond length | ~1.22 Å |
| C-C (pyridine-ethenyl) bond length | ~1.47 Å |
| C-N-C (pyridine) bond angle | ~117° |
| O-N-O (nitro) bond angle | ~125° |
Note: These values are estimations based on DFT calculations of similar pyridine and nitroalkene compounds.
Spectroscopic Property Prediction and Validation
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra. nih.gov
The calculated vibrational frequencies, after appropriate scaling, generally show excellent agreement with experimental data for related pyridine derivatives. researchgate.net The characteristic vibrational modes for this compound would include the C=C stretching of the ethenyl group, the symmetric and asymmetric stretching of the NO2 group, and the various C-H and C-N stretching and bending modes of the pyridine ring.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| NO₂ asymmetric stretching | 1500 - 1550 |
| NO₂ symmetric stretching | 1330 - 1370 |
| C=C stretching (ethenyl) | 1620 - 1650 |
| C-N stretching (pyridine) | 1300 - 1350 |
| C-H stretching (aromatic) | 3000 - 3100 |
Note: These are typical ranges observed for similar functional groups in related molecules.
Time-dependent DFT (TD-DFT) is a powerful tool for predicting electronic absorption spectra. The predicted absorption maxima (λmax) can help in understanding the electronic transitions within the molecule, typically π → π* transitions in such conjugated systems.
NMR chemical shifts can also be calculated using methods like GIAO (Gauge-Including Atomic Orbital). The predicted ¹H and ¹³C NMR spectra can aid in the structural confirmation of the compound.
Reaction Pathway Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For this compound, potential reaction pathways, such as cycloadditions or nucleophilic additions, can be investigated. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. researchgate.net
For instance, the nitroethenyl group is a known dienophile and can participate in Diels-Alder reactions. researchgate.net Computational studies can predict the stereoselectivity and regioselectivity of such reactions. Similarly, the double bond is susceptible to nucleophilic addition reactions, and computational models can help in understanding the reaction kinetics and thermodynamics.
A DFT study on the [3+2] cycloaddition reaction of nitroethene with a thionitrone showed that the reaction proceeds through a concerted mechanism. researchgate.net This suggests that similar cycloaddition reactions involving this compound would also likely follow a concerted pathway. The activation energies and reaction enthalpies calculated through these models provide valuable information about the feasibility and spontaneity of the proposed reaction pathways.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior and conformational preferences of this compound. While MD simulations are more commonly used for larger molecules, they can also be applied to smaller molecules to study their conformational landscape in different environments.
The key conformational flexibility in this compound lies in the rotation around the single bond connecting the pyridine ring and the ethenyl group, as well as the bond between the ethenyl group and the nitro group. This can lead to different planar conformers, such as s-cis and s-trans isomers. A theoretical study on the conformational equilibrium of chalcone (B49325) isomers, which also possess a conjugated system, revealed that s-cis conformers are generally more stable due to greater electron delocalization. ufms.br A similar trend can be expected for this compound.
Ab initio calculations can be used to perform relaxed potential energy scans of the relevant dihedral angles to identify the most stable conformers and the energy barriers between them. nih.gov This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity.
Structure-Reactivity Correlation Studies using Computational Methods
Structure-reactivity correlation studies, such as Quantitative Structure-Activity Relationship (QSAR) and the use of the Hammett equation, can be enhanced by computational methods. These studies aim to establish a mathematical relationship between the chemical structure and the reactivity or biological activity of a series of compounds.
For this compound, the electronic properties of the molecule, as determined by the substituent on the pyridine ring, will significantly affect its reactivity. The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of benzene (B151609) derivatives. libretexts.org This concept has been extended to heterocyclic systems like pyridine. sciepub.com The Hammett substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) measures the sensitivity of a reaction to these effects. wikipedia.org
Computational methods can be used to calculate descriptors that correlate with the Hammett constants and to predict the reactivity of new derivatives. For example, the calculated electrostatic potential at the nitrogen atom of the pyridine ring can be correlated with its basicity. QSAR studies on pyridine derivatives have successfully been used to model various biological activities. rsc.orgresearchgate.net For this compound, computational descriptors such as molecular weight, logP, and electronic parameters can be used to build QSAR models to predict its potential biological activities.
Advanced Analytical Techniques in the Study of 3 2 Nitroethenyl Pyridine
Spectroscopic Characterization (NMR, IR, UV-Vis, Mass Spectrometry) for Structural Elucidation and Reaction Monitoring
Spectroscopic methods form the cornerstone of molecular characterization, providing detailed insights into the atomic and electronic structure of 3-(2-Nitroethenyl)pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its structure. In ¹H NMR, the protons on the pyridine (B92270) ring and the vinyl group exhibit characteristic chemical shifts and coupling patterns. The protons ortho and para to the nitrogen atom in the pyridine ring are typically found at lower fields due to the nitrogen's electron-withdrawing effect. The vinyl protons show distinct signals, with their coupling constant (J-value) confirming the E (trans) configuration of the double bond.
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyridine ring and the vinyl group are influenced by their local electronic environment, allowing for unambiguous assignment. Advanced 2D NMR techniques, such as HSQC and HMBC, can be used to correlate proton and carbon signals, further solidifying the structural assignment.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. Key vibrational modes include the asymmetric and symmetric stretches of the nitro group (NO₂), which typically appear as strong bands in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. Other significant peaks include C=C stretching vibrations from the aromatic pyridine ring and the ethenyl double bond, as well as C-H stretching and bending modes.
Table 1: Key IR Absorption Bands for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|
| Asymmetric NO₂ Stretch | 1550 - 1500 |
| Symmetric NO₂ Stretch | 1350 - 1300 |
| Aromatic C=C Stretch | 1600 - 1450 |
| Vinylic C=C Stretch | ~1640 |
| Aromatic C-H Stretch | 3100 - 3000 |
| Vinylic C-H Stretch | 3080 - 3010 |
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, arising from π → π* transitions within the conjugated system that encompasses the pyridine ring and the nitroethenyl group. The extended conjugation in the molecule shifts the absorption maxima (λmax) to longer wavelengths compared to pyridine itself. This technique is particularly useful for monitoring reactions involving the chromophore and for quantitative analysis using the Beer-Lambert law.
Mass Spectrometry (MS) Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers additional structural information. For this compound (molecular formula C₇H₆N₂O₂), high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed, followed by characteristic fragment ions resulting from the loss of the nitro group (NO₂) or other neutral fragments.
Chromatographic Separations for Purity Assessment and Isomer Isolation
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
Gas Chromatography (GC) Gas chromatography is a common method used to verify the purity of volatile and thermally stable compounds like this compound. Commercial suppliers often use GC to certify the purity of this compound, which is typically found to be greater than 98.0% tcichemicals.comtcichemicals.com. In a GC analysis, the compound is vaporized and passed through a column. Its retention time, the time it takes to travel through the column, is a characteristic property under specific conditions (e.g., column type, temperature program, carrier gas flow rate) and can be used for identification and quantification.
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) HPLC and TLC are versatile techniques for the separation and purification of organic compounds. For this compound, Reverse-Phase HPLC (RP-HPLC) would be a suitable method for purity assessment, where a nonpolar stationary phase is used with a polar mobile phase. The retention time in HPLC is a reliable indicator of purity. TLC is a simpler and faster method often used to monitor the progress of a reaction and to determine the appropriate solvent system for a larger-scale separation by column chromatography.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal nih.govresearchgate.netsoton.ac.uk. While a specific crystal structure for this compound is not widely reported in publicly accessible databases, the technique would provide invaluable information. A successful crystallographic analysis would yield data on unit cell dimensions, space group, and the exact bond lengths, bond angles, and torsion angles within the molecule. This would unambiguously confirm the E or Z configuration of the nitroethenyl group and reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π–π stacking.
Table 2: Hypothetical Crystallographic Data Parameters for this compound
| Parameter | Description |
|---|---|
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry group of the crystal lattice. |
| a, b, c (Å) | The lengths of the unit cell axes. |
| α, β, γ (°) | The angles between the unit cell axes. |
| V (ų) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
Advanced Electrochemical Analysis in Reaction Studies
The electrochemical properties of this compound are of significant interest due to the presence of two electrochemically active moieties: the pyridine ring and the nitro group. Advanced electrochemical techniques, such as cyclic voltammetry (CV), can be used to study its reduction and oxidation processes.
The nitroaromatic group is well-known to be electrochemically reducible dtic.miljlu.edu.cnmdpi.com. The reduction typically proceeds in a stepwise manner, first to a nitro radical anion, then to a nitroso and hydroxylamine (B1172632) species, and ultimately to an amine. The potentials at which these reductions occur provide insight into the molecule's electron-accepting ability. The pyridine ring can also undergo electrochemical processes. Cyclic voltammetry experiments would reveal the reduction potentials of the nitroethenyl group and provide information on the reversibility of these electron transfer steps. Such studies are crucial for understanding the compound's behavior in redox reactions and its potential applications in areas like electro-organic synthesis or materials science.
Future Perspectives and Uncharted Research Frontiers
Innovations in Green Synthetic Methodologies
The increasing emphasis on environmental sustainability is driving the development of green synthetic methods for pyridine (B92270) derivatives. ijarsct.co.in Traditional synthesis approaches often involve harsh reaction conditions, hazardous reagents, and low yields, creating significant environmental concerns. ijarsct.co.in Future research on 3-(2-Nitroethenyl)pyridine will likely prioritize the adoption of greener and more efficient synthetic protocols.
Key areas of innovation include:
Microwave-Assisted Synthesis: This technique has been recognized as a valuable tool in green chemistry. nih.gov Applying microwave irradiation can lead to shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.gov
Solvent-Free and Aqueous-Phase Reactions: Moving away from toxic organic solvents is a core principle of green chemistry. ijarsct.co.in The development of solvent-free reaction conditions or the use of water as a benign solvent represents a significant area for future investigation in the synthesis of this compound and its derivatives. researchgate.netresearchgate.net
Multi-component Reactions (MCRs): MCRs offer an efficient way to synthesize complex molecules like pyridine derivatives in a single step from multiple starting materials. nih.gov These reactions are atom-economical and can reduce the number of purification steps, aligning well with the principles of green chemistry. africanjournalofbiomedicalresearch.com
Discovery of Novel Bioactive Scaffolds from this compound
The pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents. mdpi.comnih.gov this compound, with its reactive nitroethenyl group, serves as a versatile building block for the synthesis of a wide array of novel heterocyclic compounds with potential biological activities. smolecule.com
Future research will focus on using this compound as a precursor to generate diverse molecular frameworks, including:
Thieno[2,3-b]pyridines: These fused heterocyclic systems have demonstrated significant potential as anticancer agents, capable of inhibiting prostate cancer growth and motility. ekb.egresearchgate.net Further exploration could lead to new therapies, particularly for treatment-resistant cancers. researchgate.net Some derivatives have also shown promise as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis. mdpi.com
Pyrano[3,2-c]pyridines and Chromeno[3,2-c]pyridines: These scaffolds are present in various natural products and have shown a range of biological activities, including antimicrobial, antiviral, and cytotoxic effects. africanjournalofbiomedicalresearch.commdpi.comresearchgate.net The structural versatility of these compounds makes them attractive targets for drug discovery programs. researchgate.net
Other Fused Pyridine Systems: The reactivity of this compound allows for its use in constructing various other fused pyridine derivatives, which are known to exhibit a wide spectrum of pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities. nih.govnih.govnih.gov
The strategic incorporation of different functional groups and the fusion of other heterocyclic rings with the pyridine nucleus can significantly enhance the bioactivity of the resulting compounds. nih.gov
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages for the synthesis of this compound and its derivatives. Flow chemistry systems provide superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly important for managing highly exothermic reactions like nitrations. uc.pteuropa.eu
Key benefits and future directions include:
Enhanced Safety: By performing reactions in small-volume, continuous-flow reactors, the risks associated with handling hazardous reagents and energetic intermediates are significantly minimized. europa.eu The small amount of material reacting at any given time prevents the dangerous accumulation of heat. europa.eu
Improved Efficiency and Scalability: Flow chemistry allows for rapid reaction optimization and is easily scalable by extending the operation time or by using parallel reactors. uc.pt This facilitates a smoother transition from laboratory-scale synthesis to industrial production. flinders.edu.au
Automation and High-Throughput Screening: The integration of automated synthesis platforms with flow chemistry enables the rapid generation of libraries of this compound derivatives. uchicago.edu This high-throughput approach can accelerate the drug discovery process by quickly identifying compounds with desirable biological activities.
Multidisciplinary Research Collaborations and Translational Impact
Realizing the full therapeutic potential of this compound-derived compounds requires a concerted effort from researchers across various disciplines. The journey from a promising chemical scaffold to a clinically approved drug is complex and necessitates strong collaborations.
Future progress will depend on:
Chemistry and Biology Synergy: Organic chemists will focus on synthesizing novel derivatives and optimizing their properties, while biologists and pharmacologists will evaluate their efficacy and mechanism of action in relevant biological systems. mdpi.comnih.gov
Computational Chemistry and Molecular Modeling: In silico studies, including molecular docking, can predict the interaction of newly synthesized compounds with biological targets, such as protein kinases or enzymes. researchgate.netnih.gov This computational approach helps to rationalize structure-activity relationships (SAR) and guide the design of more potent and selective molecules. nih.gov
Translational Medicine: Collaborations with clinicians are essential to bridge the gap between preclinical research and clinical application. This involves designing and conducting clinical trials to evaluate the safety and efficacy of the most promising drug candidates in humans.
Materials Science: Beyond pharmaceuticals, pyridine derivatives are finding applications in materials science, for example, as ligands in the production of Metal-Organic Frameworks (MOFs). researchgate.net Interdisciplinary research in this area could uncover novel applications for this compound-based materials.
By fostering these multidisciplinary collaborations, the scientific community can accelerate the translation of fundamental research on this compound into innovative solutions for healthcare and technology.
Q & A
Q. What are the recommended synthetic routes for 3-(2-nitroethenyl)pyridine, and what challenges are associated with its nitroethenyl functional group?
The nitroethenyl group can be introduced via condensation reactions between pyridine derivatives and nitroalkenes. For example, analogous syntheses of nitroethenyl-containing compounds (e.g., N,N-diethyl-4-[(E)-2-nitroethenyl]aniline) involve Knoevenagel condensation or palladium-catalyzed cross-coupling . Key challenges include controlling stereochemistry (E/Z isomerism) and avoiding side reactions like nitro group reduction. Purification often requires column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures), followed by NMR and HPLC validation .
Q. How should researchers characterize the purity and stability of this compound under laboratory conditions?
- Purity Analysis : Use HPLC with a C18 column and UV detection (λ = 254 nm) to resolve nitroethenyl peaks. Confirm identity via high-resolution mass spectrometry (HRMS) and H/C NMR, noting the characteristic vinyl proton coupling patterns (~6.5–7.5 ppm) .
- Stability : Store the compound at 2–8°C under inert atmosphere (argon/nitrogen) in amber vials to prevent photodegradation. Monitor decomposition via TLC weekly; nitro compounds are prone to hydrolysis under humid conditions .
Q. What safety precautions are critical when handling this compound?
Nitroethenyl derivatives may release hazardous decomposition products (e.g., NO) upon heating. Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with water and consult a physician. Avoid incompatible materials like strong oxidizers (e.g., peroxides) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound in catalytic systems?
- Catalyst Screening : Test Lewis acids (e.g., FeCl) or organocatalysts (e.g., proline derivatives) to improve nitroalkene reactivity.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may stabilize transition states but could increase side reactions. Compare yields in toluene vs. acetonitrile.
- Temperature Control : Lower temperatures (0–25°C) favor kinetic control, reducing polymerization of nitroethenyl intermediates .
Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound?
- Dynamic Effects : Use variable-temperature NMR to detect rotational barriers in the nitroethenyl group. For example, coalescence temperatures can reveal restricted rotation around the C=C bond.
- Computational Modeling : Compare experimental C NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to validate structural assignments .
Q. How does the electronic nature of the pyridine ring influence the reactivity of the nitroethenyl group in cross-coupling reactions?
The pyridine’s electron-withdrawing effect activates the nitroethenyl moiety toward nucleophilic attacks. Substituent effects can be studied via Hammett plots: Electron-deficient pyridines (e.g., 3-cyano derivatives) may accelerate Michael additions, while electron-rich systems (e.g., 4-methoxy) could stabilize radical intermediates in photochemical reactions .
Q. What are the implications of nitroethenyl group redox behavior in designing this compound as a precursor for heterocyclic scaffolds?
The nitro group can be reduced to an amine (e.g., using H/Pd-C) for cyclization into pyrido[1,2-a]indole derivatives. Alternatively, oxidative cleavage (e.g., with ozone) yields pyridine-carboxylic acids. Monitor reaction progress via in situ IR spectroscopy to detect intermediate nitroxide radicals .
Methodological Notes
- Synthetic References : Analogous nitroethenyl syntheses in and provide frameworks for adapting conditions (e.g., solvent, catalyst) .
- Safety Protocols : Align with nitro compound guidelines in and , emphasizing PPE and inert storage .
- Data Validation : Cross-reference spectral data with pyridine derivatives in and to identify artifact peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
